molecular formula C12H11NO5 B1416760 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 40306-01-2

1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1416760
CAS RN: 40306-01-2
M. Wt: 249.22 g/mol
InChI Key: UZECZYSJVJKQKO-UHFFFAOYSA-N
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Description

4-Carboxyphenylboronic acid is a boronic acid derivative . It’s used in various reactions including condensation reactions with stabilizer chains at the surface of polystyrene latex, Suzuki coupling reactions, esterification, derivatization of polyvinylamine, synthesis of isotopically labeled mercury, and functionalization of poly-SiNW for detection of dopamine .


Synthesis Analysis

New derivatives of tetrakis (4-carboxyphenyl) porphyrin were designed, synthesized, and characterized by IR, proton NMR, and mass spectroscopy . The successive reactions of TCPP with various amines and hydrazides using a simple synthetic approach through amide bond formation yield corresponding new porphyrin derivatives .


Molecular Structure Analysis

Carboxylic acid-based Hydrogen-bonded Organic Frameworks (HOFs) are often formed through intermolecular hydrogen bonding . The structure of a honeycomb network composed of 1,3,5-benzenetricarboxylic acid (trimesic acid) was reported .


Chemical Reactions Analysis

Three new thorium-based MOFs based on 1,2,4,5-tetrakis (4-carboxyphenyl)benzene (H4TCPB) were obtained under a similar reaction system (metal salt, ligand, solvent, and acid are the same) .


Physical And Chemical Properties Analysis

New derivatives of tetrakis (4-carboxyphenyl) porphyrin were examined using UV-Vis. absorption and fluorescence spectroscopy, fluorescence quantum yield, and fluorescence lifetime studies .

Scientific Research Applications

Synthesis and Biological Prediction

  • One-Pot Condensation for Novel Bicyclic Systems : A study describes the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems through a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids. This method illustrates the potential of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in creating new bicyclic structures with predicted biological activities (Kharchenko, Detistov, & Orlov, 2008).

Anticancer and Antimicrobial Activity

  • Derivatives for Anticancer and Antimicrobial Purposes : A 2022 study focused on synthesizing derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid with azole, diazole, and hydrazone moieties. These compounds demonstrated significant anticancer and antimicrobial activities, particularly against multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).

Antibacterial Activity

  • Synthesis of Antibacterial Derivatives : Another research synthesized a series of 1,4-disubstituted pyrrolidinone derivatives from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, revealing significant antibacterial activity in some of these derivatives (Žirgulevičiūtė et al., 2015).

Antioxidant Activity

  • Antioxidant Derivatives Synthesis : Research in 2019 synthesized novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, finding that some of these compounds showed potent antioxidant activity, surpassing even known antioxidants like ascorbic acid (Tumosienė et al., 2019).

Nootropic Agents

  • Potential Nootropic Activity : A 1994 study investigated the transformation of 4-(aminomethyl)-1-benzyl-2-oxopyrrolidine into carboxamides and other derivatives, testing them for nootropic activity. This highlights the role of similar compounds in developing potential nootropic agents (Valenta, Urban, Taimr, & Polívka, 1994).

Spectroscopic and Quantum Mechanical Study

  • Study of Spectroscopic Properties : A 2020 study investigated the spectroscopic properties of a compound similar to 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, providing insights into the molecular and electronic structure of such compounds (Devi, Bishnoi, & Fatma, 2020).

Safety And Hazards

4-Carboxyphenylboronic Acid is harmful if swallowed . It causes skin irritation and may cause respiratory irritation .

Future Directions

The significant photophysical data of all synthesized derivatives was supplementary accessed to examine the cell imaging and cytotoxicity against two cancer cell lines viz. MBA-MD-231 and A375 . The fluorescence lifetime, fluorescence quantum yield, and efficiency of singlet oxygen generation suggest alkyl amine and alkyl hydrazide linked new porphyrin photosensitizers can be useful for PDT agent in cancer treatment .

properties

IUPAC Name

1-(4-carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c14-10-5-8(12(17)18)6-13(10)9-3-1-7(2-4-9)11(15)16/h1-4,8H,5-6H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZECZYSJVJKQKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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